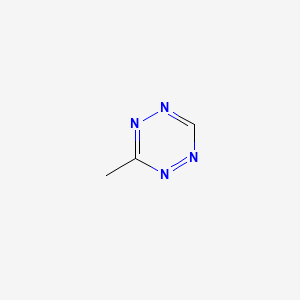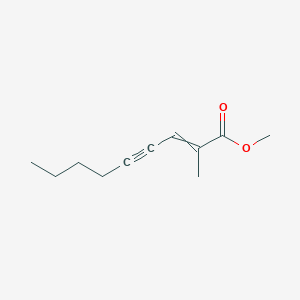
Methyl 2-methylnon-2-en-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylnon-2-en-4-ynoate is an organic compound with the molecular formula C11H16O2 It is a member of the ester family, characterized by the presence of a carbon-carbon triple bond (alkyne) and a double bond (alkene) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-methylnon-2-en-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of acetylene. The process typically includes the following steps:
Conversion of Acetylene to 2-Methylnon-4-yne: This involves the alkylation of acetylene using appropriate alkyl halides under basic conditions, such as sodium amide (NaNH2) in liquid ammonia.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methylnon-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Hydroxide ions (OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Carboxylates
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylnon-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-methylnon-2-en-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways. Specific pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl pent-4-ynoate: Similar in structure but with a shorter carbon chain.
Methyl 2-methylpent-4-ynoate: Similar structure with a different substitution pattern.
Uniqueness
Methyl 2-methylnon-2-en-4-ynoate is unique due to its combination of alkyne and alkene functional groups within a relatively long carbon chain. This combination provides distinct reactivity and potential for diverse applications compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
65960-09-0 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
methyl 2-methylnon-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
QPHXZBYMGLUVQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


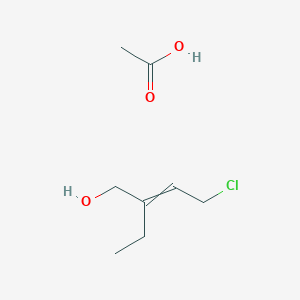
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
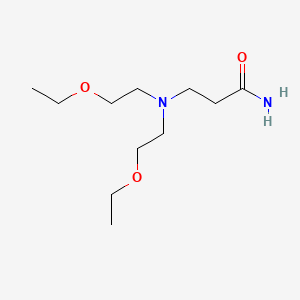
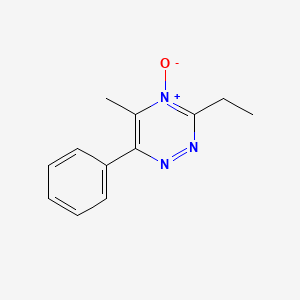
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

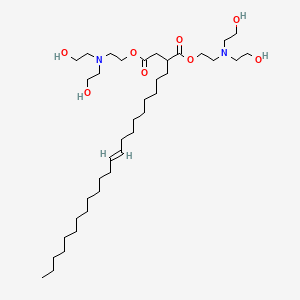
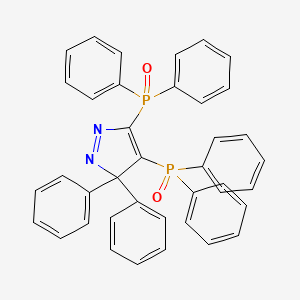
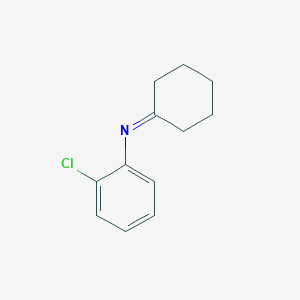
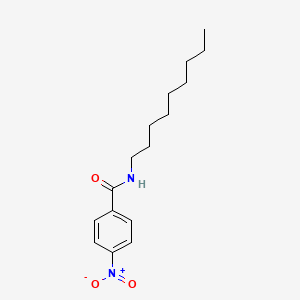
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
